molecular formula C9H11NO3 B13003296 3-Amino-4,5-dimethoxybenzaldehyde

3-Amino-4,5-dimethoxybenzaldehyde

Cat. No.: B13003296
M. Wt: 181.19 g/mol
InChI Key: AMKQJPVUFLWKOK-UHFFFAOYSA-N
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Description

3-Amino-4,5-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzaldehyde, featuring amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 3-amino-4,5-dimethoxybenzaldehyde typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: 3-Amino-4,5-dimethoxybenzoic acid.

    Reduction: 3-Amino-4,5-dimethoxybenzyl alcohol.

    Substitution: Various amides and other derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: 3-Amino-4,5-dimethoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of Schiff bases and other condensation products .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block for pharmaceuticals. It has been investigated for its antifungal and antibacterial properties .

Industry: The compound is used in the production of dyes and pigments. It is also a precursor for the synthesis of various polymers and materials with specific electronic properties .

Mechanism of Action

The mechanism by which 3-amino-4,5-dimethoxybenzaldehyde exerts its effects depends on its application. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. For example, it has been shown to disrupt cellular antioxidation systems in fungi, leading to oxidative stress and cell death . The molecular targets include enzymes involved in the oxidative stress response, such as superoxide dismutase and glutathione reductase .

Comparison with Similar Compounds

Uniqueness: 3-Amino-4,5-dimethoxybenzaldehyde is unique due to the presence of both amino and methoxy groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it valuable for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-amino-4,5-dimethoxybenzaldehyde

InChI

InChI=1S/C9H11NO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,10H2,1-2H3

InChI Key

AMKQJPVUFLWKOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)N)C=O

Origin of Product

United States

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